An In-depth Technical Guide to Azido-PEG36-acid: Structure, Properties, and Applications
An In-depth Technical Guide to Azido-PEG36-acid: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Azido-PEG36-acid is a high-purity, monodisperse polyethylene glycol (PEG) derivative that serves as a versatile heterobifunctional linker in the fields of bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a terminal azide group and a carboxylic acid, enables the covalent linkage of a wide array of molecules through distinct and controllable chemical reactions. The long, hydrophilic 36-unit PEG chain enhances the solubility and bioavailability of the resulting conjugates, making it an invaluable tool in the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Core Properties and Structure
Azido-PEG36-acid is characterized by a long polyethylene glycol spacer, which imparts significant hydrophilicity to the molecule. This property is crucial for improving the solubility of conjugated biomolecules in aqueous media.[1][2] The molecule is flanked by two key functional groups: a terminal azide (-N3) and a carboxylic acid (-COOH).[3]
Chemical Structure:
N₃-(CH₂CH₂O)₃₅-CH₂CH₂-COOH
Quantitative Data Summary
The physicochemical properties of Azido-PEG36-acid are summarized in the table below, providing essential data for its application in experimental settings.
| Property | Value | References |
| Chemical Formula | C₇₅H₁₄₉N₃O₃₈ | [2][3] |
| Molecular Weight | ~1701.0 g/mol | |
| CAS Number | 1167575-20-3 | |
| Purity | >95% or >96% | |
| Appearance | White to off-white solid or viscous oil | |
| Solubility | Water, DMSO, DMF, DCM | |
| Storage Conditions | -20°C, desiccated |
Key Applications and Reaction Mechanisms
The bifunctional nature of Azido-PEG36-acid allows for a two-pronged approach to conjugation. The azide group is primarily utilized in "click chemistry" reactions, which are known for their high efficiency and specificity. Concurrently, the carboxylic acid can be activated to form stable amide bonds with primary amines.
Click Chemistry: The Azide Terminus
The azide functional group of Azido-PEG36-acid is a key component for modern bioconjugation techniques. It can participate in two main types of click chemistry reactions:
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Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to covalently link the azide to a terminal alkyne, forming a stable triazole ring.
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Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), to react with the azide. The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.
Amide Bond Formation: The Carboxylic Acid Terminus
The terminal carboxylic acid can be readily conjugated to primary amine groups present on biomolecules like proteins, peptides, and antibodies. This is typically achieved through the use of carbodiimide activators, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS) to enhance the reaction efficiency and stability of the active intermediate.
Experimental Protocols
The following are detailed methodologies for the key reactions involving Azido-PEG36-acid.
Protocol 1: EDC/NHS Coupling of Azido-PEG36-acid to a Primary Amine
This two-step protocol describes the activation of the carboxylic acid group of Azido-PEG36-acid and its subsequent reaction with an amine-containing molecule.
Materials:
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Azido-PEG36-acid
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Amine-containing molecule (e.g., protein, peptide)
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EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
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NHS or Sulfo-NHS
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Activation Buffer: 0.1 M MES, pH 4.5-6.0
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Coupling Buffer: 1X PBS, pH 7.2-8.0
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Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine
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Desalting column
Procedure:
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Activation of Carboxylic Acid:
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Dissolve Azido-PEG36-acid in the Activation Buffer.
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Prepare fresh solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer.
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Add a 5 to 10-fold molar excess of both EDC and NHS/Sulfo-NHS to the Azido-PEG36-acid solution.
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Incubate for 15-30 minutes at room temperature.
-
-
Coupling to Amine:
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Dissolve the amine-containing molecule in the Coupling Buffer.
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Add the activated Azido-PEG36-acid solution to the amine-containing molecule solution. A 10 to 20-fold molar excess of the PEG linker is commonly used.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching and Purification:
-
Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. Incubate for 15 minutes.
-
Purify the conjugate using a desalting column to remove excess reagents.
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Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of an azide-functionalized molecule (e.g., the product from Protocol 1) with an alkyne-containing molecule.
Materials:
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Azide-functionalized molecule
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄)
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Sodium ascorbate
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
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Solvent: DMF, t-BuOH/H₂O (1:1), or PBS
Procedure:
-
Dissolve the azide- and alkyne-containing molecules in the chosen solvent.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
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Prepare a catalyst premix by combining CuSO₄ and THPTA in a 1:5 molar ratio in water.
-
Add the catalyst premix to the reaction mixture (typically 0.1 equivalents of CuSO₄).
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Add the sodium ascorbate solution to the reaction mixture (typically 0.2-0.5 equivalents).
-
Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by LC-MS or TLC.
-
Purify the product by chromatography.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free conjugation of an azide-functionalized molecule with a DBCO-containing molecule.
Materials:
-
Azide-functionalized molecule
-
DBCO-containing molecule
-
Solvent: DMSO, PBS, or other suitable buffer
Procedure:
-
Dissolve the azide-functionalized molecule in the chosen solvent.
-
Dissolve the DBCO-containing molecule in a compatible solvent.
-
Add the DBCO-containing molecule solution to the azide-functionalized molecule solution (typically 1.5-3 equivalents).
-
Incubate the reaction at room temperature for 2-12 hours. The reaction can also be performed at 4°C for longer incubation times.
-
Monitor the reaction progress by LC-MS.
-
Purify the final conjugate using an appropriate method such as HPLC or a desalting column.
Visualizing Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the logical relationships and experimental workflows involving Azido-PEG36-acid.
Caption: General workflow for synthesizing a bifunctional conjugate.
Caption: Logical workflow for PROTAC synthesis using Azido-PEG36-acid.
